molecular formula C16H16N2O3S B2997675 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 942011-48-5

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2997675
CAS No.: 942011-48-5
M. Wt: 316.38
InChI Key: XIFNTVNYBGFVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound designed for research applications. It belongs to a class of benzamide derivatives that incorporate a 1,1-dioxidoisothiazolidine moiety, a feature known to influence properties such as solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry exploration . Compounds with this structural motif are frequently investigated for their potential to interact with key biological targets. For instance, structurally related benzamide analogs have demonstrated potent activity as inhibitors of potassium ion channels like Kv1.3, which are implicated in immunological responses . Other close analogs have been studied for their enzyme inhibitory properties, showing potential against targets such as α-amylase in antidiabetic research and various kinases in oncology research . The synthesis of this compound typically involves the coupling of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with an appropriate benzoyl chloride derivative. Optimized protocols for this amide bond formation can employ modern coupling agents to achieve high yield and purity . This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFNTVNYBGFVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide features a complex structure that includes a benzamide backbone and a dioxidoisothiazolidin moiety. This unique structural arrangement is believed to enhance its reactivity and interaction with various biological targets. The presence of sulfur and nitrogen atoms in the isothiazolidine ring contributes to its pharmacological properties.

Preliminary studies suggest that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exhibits antimicrobial and anticancer properties. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and influencing cellular pathways.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially altering signaling cascades involved in disease processes.

Anticancer Activity

Research indicates that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has shown promise against cancer cell lines. For example:

Cell Line IC50 Value (µg/mL) Reference
A54935.39
MCF-740.12
HeLa28.75

The IC50 value represents the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may be effective against various bacterial strains, although detailed quantitative data is still emerging.

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide to target proteins involved in cancer progression. These studies indicated favorable interactions with key residues in target proteins, suggesting potential as a therapeutic agent in oncology .
  • In Vitro Assays : In vitro assays utilizing the MTT method have demonstrated that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide effectively inhibits the proliferation of cancer cells, supporting its potential as an anticancer drug .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies to understand how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Animal studies to assess the therapeutic efficacy and safety profile before proceeding to clinical trials.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will aid in developing more potent derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, biological activities, and distinguishing features:

Compound Name Substituents/Modifications Biological Activity Key Structural Features Reference
Target Compound 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl Theoretical therapeutic potential Isothiazolidine dioxide, benzamide core
W1 (Benzimidazole analogue) 2,4-dinitrophenyl, benzimidazole-thioacetamido Antimicrobial, anticancer Benzimidazole-thioacetamido, nitro groups
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione group Likely metabolic modulation Thiazolidinedione moiety (electron-deficient)
B2 (HDAC2 inhibitor) 2-amino-5-(1H-imidazol-2-yl)phenyl HDAC2 inhibition (docking score: 83.7 kcal/mol) Imidazole, aminophenyl (critical for binding)
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide 2-(2-methoxyphenyl)ethyl Potential CNS activity Methoxyphenyl ethyl, thiazinane dioxide
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Anticancer (cervical cancer) Halogenated phenyl, imidazole substituent

Key Comparative Insights

Structural Differences and Pharmacological Implications
  • Heterocyclic Core: The target compound’s isothiazolidine dioxide ring contrasts with benzimidazole (W1), thiazolidinedione (), and imidazole (B2, ) cores.
  • Substituent Effects: Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in W1 may enhance antimicrobial activity via nitro group redox interactions , whereas the target compound’s unsubstituted benzamide lacks such moieties. Aromatic Substitutions: The methoxyphenyl ethyl group in ’s analogue could improve blood-brain barrier penetration, suggesting CNS-targeted applications compared to the target compound’s simpler phenyl group .

Q & A

Basic: What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, and how do reaction conditions influence product formation?

Answer:
The compound can be synthesized via nucleophilic acyl substitution using benzoyl chloride derivatives and amine-functionalized intermediates. Key factors include:

  • Leaving group reactivity : Acyl chlorides (e.g., m-toluoyl chloride) are preferred due to their electrophilic carbonyl group, enabling efficient amide bond formation .
  • Temperature and protonating agents : Elevated temperatures (e.g., reflux) and acidic conditions (e.g., polyphosphoric acid) promote cyclization or side reactions like benzimidazole formation. Excess protonating agents stabilize intermediates, reducing undesired byproducts .
  • Solvent selection : Pyridine is often used to neutralize HCl generated during acyl chloride reactions, while polar aprotic solvents (e.g., DMSO) aid in recrystallization .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbonyl/aromatic carbon signals, with shifts around δ 7.0–8.5 ppm confirming phenyl and benzamide moieties .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and packing motifs. Centrosymmetric dimers stabilized by classical hydrogen bonds are common in amide-containing analogs .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • Frontier molecular orbital (FMO) analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps, indicating charge-transfer tendencies. Electron-withdrawing groups (e.g., sulfone in the isothiazolidine ring) lower LUMO energy, enhancing electrophilicity .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding derivatization strategies for targeted biological activity .
  • Crystal packing simulations : Hirshfeld surface analysis predicts intermolecular interactions (e.g., C–H⋯O/F) affecting solubility and stability .

Advanced: How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Combine NMR, IR, and X-ray data. For example, unexpected 1H^1H NMR splitting may indicate rotational isomerism, resolved via variable-temperature NMR .
  • Isotopic labeling : Deuterated solvents or 15N^{15}N-labeled analogs clarify ambiguous NOESY/ROESY correlations in crowded spectral regions .
  • Crystallographic refinement : Discrepancies in bond lengths/angles are addressed using SHELXL with riding H-atom models and anisotropic displacement parameters .

Advanced: What strategies mitigate side reactions (e.g., oxidation or cyclization) during synthesis?

Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., sulfone or amine groups) using Boc or Fmoc groups to prevent unintended cyclization .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to inhibit oxidation of methyl or thiazole substituents .
  • Kinetic vs. thermodynamic control : Lower temperatures favor amide bond formation, while higher temperatures promote thermodynamically stable byproducts (e.g., benzimidazoles). TLC monitoring optimizes reaction termination .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities. Rf_f values are pre-optimized via TLC .
  • Recrystallization : Methanol or DMSO/water mixtures yield high-purity crystals, with cooling rates adjusted to minimize co-precipitation of isomers .
  • Acid-base extraction : Washing with NaHCO3_3 removes unreacted acyl chlorides or acidic byproducts .

Advanced: How does the sulfone group in the isothiazolidine ring influence bioactivity?

Answer:

  • Enzyme inhibition : The sulfone moiety enhances hydrogen bonding with active-site residues (e.g., PFOR enzyme), as seen in nitazoxanide analogs. Docking studies suggest sulfone-oxygen interactions with catalytic lysine or arginine residues .
  • Metabolic stability : Sulfone groups reduce oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles in preclinical models .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis to control stereochemistry at the isothiazolidine ring .
  • Process optimization : Continuous-flow reactors enhance mixing and heat transfer, reducing racemization risks compared to batch methods .
  • Analytical QC : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) monitors enantiomeric excess (>98% required for pharmaceutical intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.